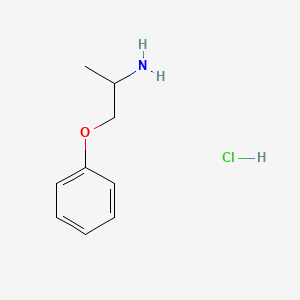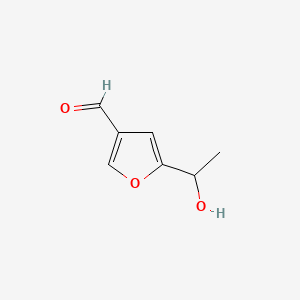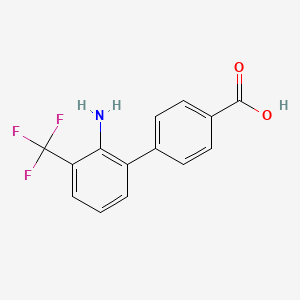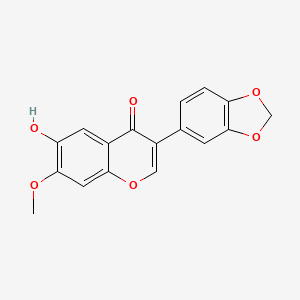
Acicerone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acicerone is a synthetic compound that has recently gained prominence in the field of laboratory research. This compound is a derivative of the naturally occurring compound known as aciclovir, which is used to treat viral infections. Acicerone has a number of unique properties that make it an attractive choice for laboratory experiments.
作用機序
Acicerone works by targeting the methylation of DNA in cells. It has been shown to inhibit the activity of DNA methyltransferase enzymes, which are responsible for the addition of methyl groups to DNA. This inhibition of DNA methylation can lead to changes in the expression of genes, which can affect cellular processes such as cell growth and differentiation.
Biochemical and Physiological Effects
Acicerone has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of DNA methyltransferase enzymes, which can lead to changes in gene expression. Additionally, it has been shown to inhibit the activity of histone deacetylases, which can lead to changes in gene expression. Acicerone has also been shown to inhibit the activity of histone acetyltransferases, which can lead to changes in gene expression.
実験室実験の利点と制限
The use of Acicerone in laboratory experiments has a number of advantages. One of the main advantages is that it is a synthetic compound, which makes it easier to obtain and store than naturally occurring compounds. Additionally, Acicerone has been shown to be highly efficient and produce a high yield of product. However, there are also some limitations to the use of Acicerone in laboratory experiments. One of the main limitations is that it is a relatively new compound and there is still much to be learned about its effects and how it interacts with different molecular pathways. Additionally, there are still some technical challenges associated with the synthesis of Acicerone, which can limit its use in laboratory experiments.
将来の方向性
The use of Acicerone in laboratory experiments has a great potential for further research. One of the main areas of research that could be explored is the development of new and improved methods for the synthesis of Acicerone. Additionally, further research could be done to better understand the mechanism of action of Acicerone and how it interacts with different molecular pathways. Additionally, further research could be done to explore the effects of Acicerone on different types of cells and tissues. Finally, further research could be done to explore the potential therapeutic applications of Acicerone and its ability to modulate gene expression.
合成法
Acicerone is synthesized using a method known as the “click” reaction. This method utilizes a copper catalyst to facilitate the reaction between the aciclovir molecule and a monomeric unit of an azide group. The reaction between these two compounds produces Acicerone. This reaction is highly efficient and produces a high yield of Acicerone.
科学的研究の応用
Acicerone is widely used in laboratory research due to its ability to interact with different molecular pathways. It has been used to study the role of DNA methylation in gene regulation, as well as the effect of epigenetic modifications on gene expression. Additionally, Acicerone has been used to study the effects of epigenetic modifications on cell growth and differentiation. It has also been used to study the effects of epigenetic modifications on cancer cells.
特性
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-6-hydroxy-7-methoxychromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O6/c1-20-15-6-14-10(5-12(15)18)17(19)11(7-21-14)9-2-3-13-16(4-9)23-8-22-13/h2-7,18H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFSLLANSCHECV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)OC=C(C2=O)C3=CC4=C(C=C3)OCO4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzo[d][1,3]dioxol-5-yl)-6-hydroxy-7-methoxy-4H-chromen-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

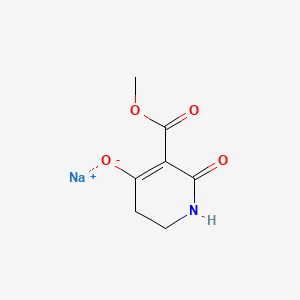


![(2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-yl)methanol](/img/structure/B600113.png)
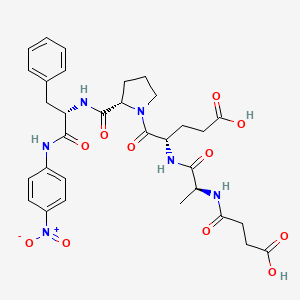

![(3aS,4S,5S,6aR)-4-((S,E)-3-((tert-Butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B600116.png)
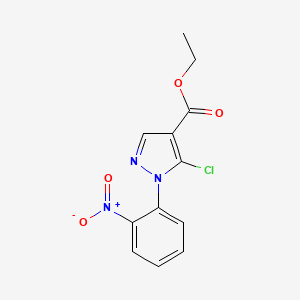

![Spiro[3,8-dioxatricyclo[5.1.0.02,4]octane-5,2-oxirane] (9CI)](/img/no-structure.png)
